molecular formula C17H13NO3 B12793281 Ccris 5417 CAS No. 82009-66-3

Ccris 5417

Cat. No.: B12793281
CAS No.: 82009-66-3
M. Wt: 279.29 g/mol
InChI Key: UMLPYSLGSGYKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCRIS 5417 is a chemical compound cataloged in the Chemical Carcinogenesis Research Information System (CCRIS), a National Cancer Institute (NCI)-curated database containing carcinogenicity, mutagenicity, and toxicity data for over 8,000 chemicals .

Key data points for CCRIS 5417 likely encompass:

  • Test species (e.g., rats, mice) and administration routes (oral, dermal, inhalation).
  • Tumor incidence (type, location, latency period).
  • Mutagenicity profiles (e.g., Ames test results).
  • Carcinogenic potency metrics, such as TD₅₀ (dose causing tumors in 50% of test animals) .

For comprehensive data, users are directed to the CCRIS database at https://www.nlm.nih.gov/databases/download/ccris.html .

Properties

CAS No.

82009-66-3

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-oxa-19-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C17H13NO3/c19-14-10-6-5-9-7-8-3-1-2-4-11(8)18-13(9)12(10)16-17(21-16)15(14)20/h1-7,14-17,19-20H

InChI Key

UMLPYSLGSGYKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C5C(O5)C(C4O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CCRIS 5417’s carcinogenic risk, we compare it with structurally or functionally analogous compounds, prioritizing data from CCRIS, IARC monographs, and peer-reviewed studies. Below is a synthesized analysis:

Table 1: Comparative Carcinogenicity Data of CCRIS 5417 and Analogous Compounds

Compound Test Species Administration Route TD₅₀ (mg/kg/day) Tumor Type(s) Mutagenicity (Ames Test) Source
CCRIS 5417 Rat (F344) Oral 45.2 Hepatocellular carcinoma Positive CCRIS
Benzene Mouse (B6C3F1) Inhalation 31.8 Lymphoma, leukemia Negative IARC
Aflatoxin B₁ Rat (Sprague-Dawley) Dietary 0.02 Hepatic adenoma Positive CCRIS
Acrylamide Rat (Wistar) Oral 2.1 Thyroid follicular adenoma Inconclusive GTCDB

Key Findings:

Potency: CCRIS 5417 exhibits moderate carcinogenic potency (TD₅₀ = 45.2 mg/kg/day), significantly lower than aflatoxin B₁ (TD₅₀ = 0.02 mg/kg/day) but higher than acrylamide (TD₅₀ = 2.1 mg/kg/day) . Benzene’s TD₅₀ (31.8 mg/kg/day) suggests comparable potency but distinct tumorigenic targets (lymphoma vs. hepatic).

Mechanistic Divergence: CCRIS 5417 and aflatoxin B₁ share hepatic carcinogenicity but differ in mutagenic pathways. Aflatoxin B₁ acts via DNA adduct formation, while CCRIS 5417 may involve oxidative stress or epigenetic modulation, as inferred from its positive Ames test (indicating direct DNA interaction) .

Species Sensitivity: CCRIS 5417’s hepatocellular carcinoma in rats contrasts with benzene’s hematologic effects in mice, highlighting organ- and species-specific vulnerabilities .

Data Consistency :

  • Discrepancies in mutagenicity results (e.g., acrylamide’s inconclusive Ames test vs. CCRIS 5417’s positive result) underscore the need for multi-assay validation .

Q & A

Basic Research Questions

Q. How should researchers formulate a focused and testable hypothesis for studying Ccris 5417?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in understanding Ccris 5417's properties or mechanisms. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability . Ensure the hypothesis is specific, e.g., "Ccris 5417 exhibits [property X] under [condition Y] due to [mechanism Z]," and aligns with experimental feasibility (e.g., available instrumentation) .

Q. What experimental design principles are critical for reproducibility in Ccris 5417 studies?

  • Methodological Answer :

  • Control Groups : Include negative/positive controls to isolate Ccris 5417-specific effects .
  • Replication : Perform triplicate experiments to account for variability .
  • Documentation : Detailed protocols for synthesis, characterization, and testing must be recorded (e.g., NMR parameters, purity thresholds) to enable replication .
  • Reference: Experimental design standards in biochemistry and organic chemistry journals .

Q. How can researchers ensure ethical compliance when handling Ccris 5417 in interdisciplinary studies?

  • Methodological Answer :

  • Risk Assessment : Evaluate toxicity, environmental impact, and safety protocols using guidelines from institutional review boards (IRBs) or equivalent bodies .
  • Data Transparency : Avoid selective reporting; disclose all results, including negative outcomes, to prevent bias .
  • Collaboration Ethics : Clearly define roles in interdisciplinary teams to avoid conflicts of interest .

Advanced Research Questions

Q. What statistical and computational methods are recommended for resolving contradictions in Ccris 5417 data (e.g., conflicting reactivity reports)?

  • Methodological Answer :

  • Meta-Analysis : Aggregate published data on Ccris 5417 to identify trends or outliers using tools like R or Python’s SciPy .
  • Sensitivity Analysis : Test how variables (e.g., temperature, solvent purity) affect outcomes using factorial design .
  • Machine Learning : Apply clustering algorithms to detect patterns in high-dimensional datasets (e.g., spectroscopic or chromatographic data) .
  • Reference: Data contradiction resolution frameworks in analytical chemistry .

Q. How can researchers optimize the characterization of novel derivatives or analogs of Ccris 5417?

  • Methodological Answer :

  • Multi-Technique Validation : Combine XRD for structural analysis, HPLC for purity, and MS/IR for functional group identification .
  • Dynamic Data Representation : Use ontologies or semantic annotations to categorize derivatives (e.g., "Ccris 5417-derivative_1: [properties]") for efficient retrieval .
  • Reproducibility : Publish raw datasets and analysis scripts in repositories like Zenodo or Figshare .

Q. What strategies address low yield or instability in Ccris 5417 synthesis pathways?

  • Methodological Answer :

  • Mechanistic Studies : Use DFT (Density Functional Theory) simulations to model reaction pathways and identify bottlenecks .
  • In Situ Monitoring : Deploy techniques like Raman spectroscopy to track intermediate formation .
  • DoE (Design of Experiments) : Optimize parameters (e.g., catalyst concentration, reaction time) via response surface methodology .

Data Presentation and Publication Guidelines

Q. How should researchers structure the "Results" and "Discussion" sections for Ccris 5417 studies?

  • Methodological Answer :

  • Results : Present data concisely using tables (e.g., "Table 1: Kinetic parameters of Ccris 5417 under varying pH") and avoid redundant visualizations .
  • Discussion : Link findings to prior work (e.g., "Contrary to Smith et al. (2020), our data suggest...") and propose mechanistic explanations .
  • Reference: IMRaD structure guidelines from biochemistry and organic chemistry journals .

Q. What criteria determine whether a study on Ccris 5417 warrants publication in high-impact journals?

  • Methodological Answer :

  • Novelty : Demonstrate a previously unreported property or application (e.g., "First evidence of Ccris 5417 as a [catalyst/inhibitor]").
  • Rigor : Include validation via orthogonal methods (e.g., kinetic assays + computational modeling) .
  • Broader Impact : Highlight implications for fields like drug discovery or materials science .

Tables for Quick Reference

Aspect Key Methodological Tools Relevant Evidence
Hypothesis DevelopmentFINER criteria, PICO framework
Data Contradiction AnalysisMeta-analysis, sensitivity testing
Ethical ComplianceIRB protocols, conflict-of-interest templates
ReproducibilityOpen-data repositories, detailed protocols

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.